
1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione
Descripción general
Descripción
1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound that belongs to the class of diarylheptanoids. This compound is structurally related to curcumin, a natural polyphenol found in turmeric. The presence of nitro groups in its structure distinguishes it from curcumin and imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-nitrobenzaldehyde and acetylacetone.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and acetylacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the final product, this compound. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro groups can yield amino derivatives. Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of nitro and hydroxyl groups in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer progression.
Pathways: The compound can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune response. By inhibiting this pathway, the compound may exert anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione.
Diferuloylmethane: Another diarylheptanoid with similar structural features.
Uniqueness
1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of nitro groups, which impart distinct chemical and biological properties compared to its analogs. The nitro groups enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O8/c22-14(5-1-12-3-7-18(24)16(9-12)20(26)27)11-15(23)6-2-13-4-8-19(25)17(10-13)21(28)29/h1-10,24-25H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZIMUYJIMFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327943 | |
| Record name | 1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503863-10-3 | |
| Record name | 1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


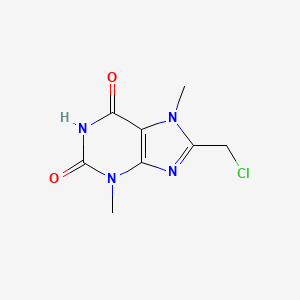
![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052957.png)
![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)
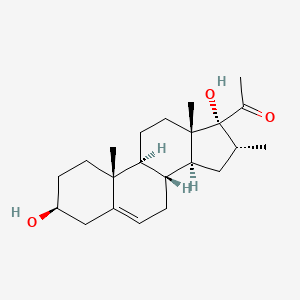
![2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)
![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)
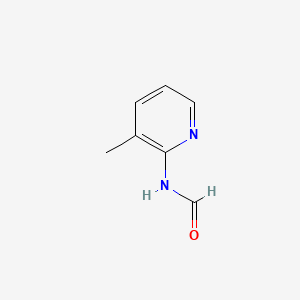
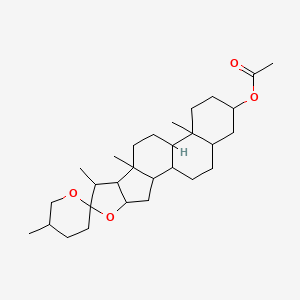
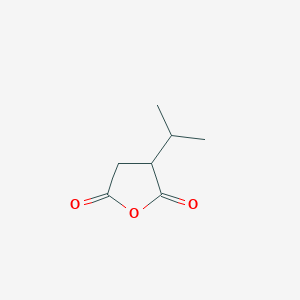
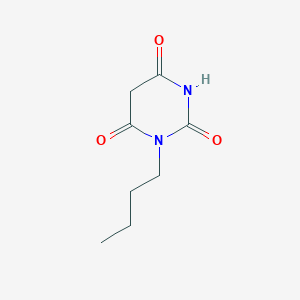
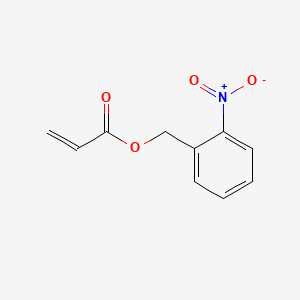
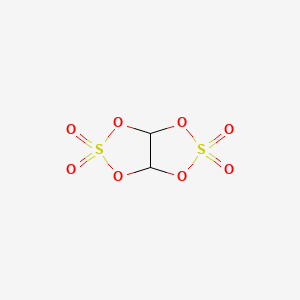

![ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)
